Cas no 927679-54-7 (rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid)

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid structure
927679-54-7 structure
Product Name:rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS-Nr.:927679-54-7
MF:C11H17NO4
MW:227.2569835186
MDL:MFCD12198680
CID:69533
PubChem ID:39871576
Update Time:2025-06-07

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1alpha,5alpha,6alpha)-3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid 3-(tert-butyl) ester
    • (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1S,5R)-3-tert-Butoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1α,5α,6α)-
    • cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • (1R*,5S*,6r*)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid(SALTDATA: FREE)
    • (1R,5S,6S)-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • EXO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • endo-3-[(tert-butoxy)carbonyl]-3-azabic
    • 3-(1,1-Dimethylethyl) (1α,5α,6α)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (ACI)
    • rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • exo-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • rel-(1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • AKOS025311342
    • W14273
    • Z414834464
    • endo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • CS-0035497
    • (1R,5S,6R)-3-BOC-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1alpha,5alpha,6alpha)-
    • SCHEMBL9934208
    • (Meso-1R,5S,6S)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.1.0]Hexane-6-Carboxylic Acid
    • GYEQQDCMLKKYGG-DHBOJHSNSA-N
    • (MESO-1R,5S,6R)-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • (1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • endo-3-boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • MFCD12198680
    • DTXSID00653858
    • 1401464-07-0
    • CS-0036377
    • AKOS015949518
    • 3-Azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester, (1alpha,5alpha,6beta)-
    • J-500484
    • (1R,5S,6s)-3-(tert-Butoxycarbonyl)-3-azabicyclo-[3.1.0]hexane-6-carboxylic acid
    • 3-AZABICYCLO[3.1.0]HEXANE-3,6-DICARBOXYLIC ACID, 3-(1,1-DIMETHYLETHYL) ESTER, (1R,5S)-
    • exo-3-Boc-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid racemate
    • ALBB-022621
    • AS-32683
    • MFCD12198805
    • Endo-(1R,5S,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • CS1608
    • SB10659
    • 927679-54-7
    • EN300-55188
    • AKOS024463241
    • W14300
    • BGC46407
    • (1Alpha,5alpha,6alpha)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylic acid 3-(tert-butyl)ester
    • AC-31178
    • AS-46534
    • (1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • ENDO-3-(TERT-BUTOXYCARBONYL)-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID
    • SCHEMBL9934205
    • rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
    • SCHEMBL22074771
    • MDL: MFCD12198680
    • Inchi: 1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8+
    • InChI-Schlüssel: GYEQQDCMLKKYGG-JIGDXULJSA-N
    • Lächelt: C([C@@H]1[C@H]2CN(C[C@@H]12)C(=O)OC(C)(C)C)(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 227.11600
  • Monoisotopenmasse: 227.116
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 321
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 66.8
  • XLogP3: 0.7

Experimentelle Eigenschaften

  • Dichte: 1.276
  • Siedepunkt: 355.9℃ at 760 mmHg
  • Flammpunkt: 169°C
  • Brechungsindex: 1.537
  • PSA: 66.84000
  • LogP: 1.12180

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Sicherheitsinformationen

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM104897-500g
exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
927679-54-7 95%
500g
$11408 2021-08-06
Enamine
EN300-55188-100mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
100mg
$104.0 2022-02-28
Enamine
EN300-55188-250mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
250mg
$149.0 2022-02-28
Enamine
EN300-55188-500mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
500mg
$284.0 2022-02-28
Enamine
EN300-55188-1000mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
1g
$385.0 2022-02-28
Enamine
EN300-55188-2500mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
2500mg
$753.0 2022-02-28
Enamine
EN300-55188-5000mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
5g
$1116.0 2022-02-28
Enamine
EN300-55188-10000mg
rac(meso(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid), endo
927679-54-7 95.0%
10g
$1654.0 2022-02-28
Apollo Scientific
OR302739-1g
(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
927679-54-7 95%
1g
£55.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GX532-200mg
rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
927679-54-7 95+%
200mg
358.0CNY 2021-08-04

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 3 h, rt
Referenz
Preparation of novel 6-pyrazolylamido-3-substituted azabicyclo[3.1.0]hexane compounds as calcium channel inhibitors
, United States, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  12 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Referenz
Quinazoline derivatives as tyrosine kinase inhibitor, compositions, methods of making them and their use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Synthesis and evaluation of 6-pyrazoylamido-3N-substituted azabicyclo[3,1,0]hexane derivatives as T-type calcium channel inhibitors for treatment of neuropathic pain
Kim, Jung Hyun; Nam, Ghilsoo, Bioorganic & Medicinal Chemistry, 2016, 24(21), 5028-5035

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dimethylformamide ;  16 h
1.2 Reagents: Water
Referenz
Preparation of azabicyclohexane derivatives for treating diabetes mellitus and metabolic disorders
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of pyridine-3-sulfonamide derivatives as amine oxidase copper containing 3 (AOC3) inhibitors and pharmaceutical compositions and uses thereof
, World Intellectual Property Organization, , ,

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Raw materials

rel-(1R,5S,6r)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Preparation Products

Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
SunaTech Inc.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
SunaTech Inc.